N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide
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Overview
Description
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzofuran and coumarin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-yl Intermediate: This step involves the condensation of 6,8-dimethyl-2-oxo-2H-chromen-4-carbaldehyde with appropriate reagents to form the chromen-4-yl intermediate.
Formation of the Benzofuran-3-yl Intermediate: The benzofuran-3-yl moiety is synthesized through cyclization reactions involving suitable starting materials.
Coupling Reaction: The final step involves the coupling of the chromen-4-yl and benzofuran-3-yl intermediates with 2-methoxybenzamide under specific reaction conditions, such as the use of coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and bases like triethylamine
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability
Mechanism of Action
The mechanism of action of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxycoumarin and 4-methylcoumarin share structural similarities and exhibit similar biological activities
Benzofuran Derivatives: Compounds such as 2-arylbenzofurans and 3-benzofurancarboxylic acids are structurally related and have comparable properties
Uniqueness
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide is unique due to its specific combination of chromen-4-yl and benzofuran-3-yl moieties, which confer distinct biological activities and chemical properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological effects .
Properties
Molecular Formula |
C27H21NO5 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C27H21NO5/c1-15-12-16(2)25-19(13-15)20(14-23(29)33-25)26-24(17-8-4-7-11-22(17)32-26)28-27(30)18-9-5-6-10-21(18)31-3/h4-14H,1-3H3,(H,28,30) |
InChI Key |
UXWLKEHCJMVJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
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